3-Cyano-3'-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]benzophenone
Overview
Description
“3-Cyano-3’-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]benzophenone” is a chemical compound with the molecular formula C22H22N2O3 . It has a molecular weight of 362.43 . The compound is used for research purposes.
Molecular Structure Analysis
The InChI code for this compound is 1S/C22H22N2O3/c23-15-17-3-1-5-19 (13-17)21 (25)20-6-2-4-18 (14-20)16-24-9-7-22 (8-10-24)26-11-12-27-22/h1-6,13-14H,7-12,16H2 .Scientific Research Applications
Synthesis and Chemical Properties
- The synthesis of spiro compounds, including those with structures similar to 3-Cyano-3'-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]benzophenone, involves innovative methods to create new scaffolds for drug discovery. These compounds have been synthesized from four-membered-ring ketones, demonstrating potential as novel drug discovery scaffolds due to their unique chemical structures (Chalyk et al., 2017).
Biological Activities and Applications
- Spiro compounds have been evaluated for various biological activities. For instance, certain spiro compounds exhibit promising nematicidal activity, suggesting their potential use in agricultural applications to protect crops from nematode pests (Srinivas et al., 2008).
- Benzophenone derivatives, which share a structural motif with the compound , have been investigated for their sun protection, antioxidant properties, and antiproliferative activity against melanoma cells. This research highlights the potential application of such compounds in dermatological products and cancer therapy (Dias et al., 2021).
- Some related spiro compounds have been synthesized and assessed for their antiviral activity, revealing strong activity against influenza A/H3N2 virus, indicating potential applications in antiviral drug development (Apaydın et al., 2020).
Environmental Impact and Safety
- While not directly related to 3-Cyano-3'-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]benzophenone, studies on benzophenone-3, a commonly used UV filter, provide insights into the environmental impact and safety concerns of related compounds. These studies address the compound's presence in aquatic environments, potential endocrine-disrupting effects, and degradation processes during water treatment (Kim & Choi, 2014), (Yang & Ying, 2013).
Safety And Hazards
properties
IUPAC Name |
3-[3-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)benzoyl]benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O3/c23-15-17-3-1-5-19(13-17)21(25)20-6-2-4-18(14-20)16-24-9-7-22(8-10-24)26-11-12-27-22/h1-6,13-14H,7-12,16H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCSQYHHWPCHNRA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCO2)CC3=CC(=CC=C3)C(=O)C4=CC=CC(=C4)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50643300 | |
Record name | 3-{3-[(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)methyl]benzoyl}benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50643300 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyano-3'-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]benzophenone | |
CAS RN |
898761-50-7 | |
Record name | 3-[3-(1,4-Dioxa-8-azaspiro[4.5]dec-8-ylmethyl)benzoyl]benzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898761-50-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-{3-[(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)methyl]benzoyl}benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50643300 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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